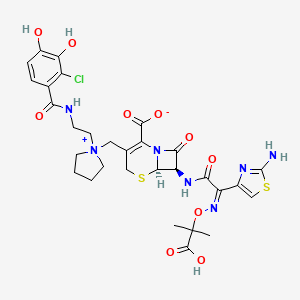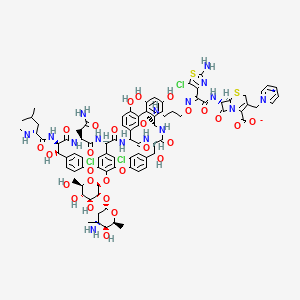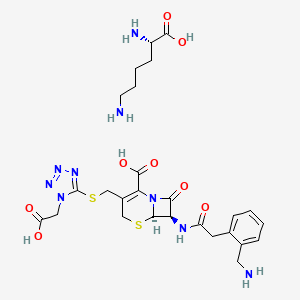
CHMFL-BTK-01
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHMFL-BTK-01, also known as compound 9, is a highly selective irreversible BTK inhibitor . It has an IC50 of 7 nM and potently inhibits BTK Y223 auto-phosphorylation .
Molecular Structure Analysis
The molecular structure of CHMFL-BTK-01 is C38H41N5O5 . Its exact mass is 647.31 and its molecular weight is 647.776 .Physical And Chemical Properties Analysis
The physical and chemical properties of CHMFL-BTK-01 include a molecular formula of C38H41N5O5 and a molecular weight of 647.776 . The exact mass is 647.31 .Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Bruton's Tyrosine Kinase (BTK)
CHMFL-BTK-01 is a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, designed through a structure-based drug approach. It effectively targets the Cys481 residue in BTK, differentiating it from other kinases such as BMX, JAK3, and EGFR that bear similar active cysteine residues. This compound has demonstrated a potent inhibition capacity (IC50: 7 nM) and high selectivity in kinase profiling, making it a promising tool for exploring BTK-related pathology in scientific research (Liang et al., 2017).
Application in Rheumatoid Arthritis (RA) Research
CHMFL-BTK-01 has been studied in the context of rheumatoid arthritis (RA), where BTK plays a significant role in B cell receptor-mediated inflammatory signaling. This compound has shown efficacy in blocking anti-IgM stimulated BCR signaling in cell lines, significantly inhibiting the production of inflammatory factors like TNF-α in human PBMC cells. Its high specificity makes CHMFL-BTK-01 a useful pharmacological tool for understanding BTK-mediated signaling in RA pathology (Wu et al., 2017).
Inhibition of Auto-phosphorylation and Induction of Apoptosis
Research indicates that CHMFL-BTK-01 can potently inhibit BTK Y223 auto-phosphorylation and induce apoptosis in various cell lines. The compound has shown effectiveness in arresting the cell cycle in the G0/G1 phase, which is crucial for understanding the molecular mechanisms underlying certain pathological conditions and could potentially guide therapeutic strategies (Liang et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
2095280-64-9 |
|---|---|
Produktname |
CHMFL-BTK-01 |
Molekularformel |
C38H41N5O5 |
Molekulargewicht |
647.776 |
IUPAC-Name |
N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide |
InChI |
InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45) |
InChI-Schlüssel |
UBXBHXGYYBYXOB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(C=C2NC3=CC=C(C(N4CCOCC4)=O)C(NC(C=C)=O)=C3)=CN(C)C2=O)=C1C)C5=CC=C(C(C)(C)C)C=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CHMFL-BTK-01 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



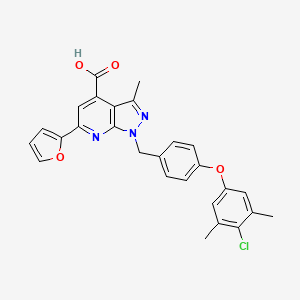
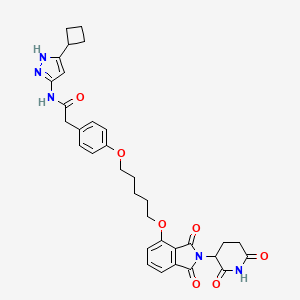
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

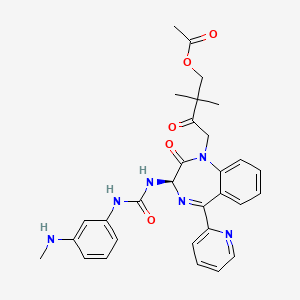
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)
